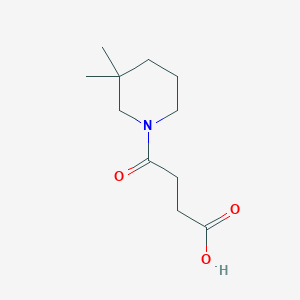![molecular formula C16H22N2O2 B7578079 N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578079.png)
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide, also known as HPO-1, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. HPO-1 is a spirocyclic compound that contains a hydroxyl group, a phenyl group, and an azaspiro group. This compound has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The exact mechanism of action of N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide is not fully understood, but it is thought to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide may also modulate the activity of other neurotransmitter systems, such as dopamine and glutamate.
Biochemical and Physiological Effects:
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide has been shown to increase levels of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects. It has also been shown to increase neurogenesis in the hippocampus, which is a region of the brain involved in learning and memory. N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide has been shown to have minimal side effects in animal models, suggesting that it may be well-tolerated in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide is its selectivity for the 5-HT1A receptor, which may reduce the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions, and further studies are needed to determine its optimal dose and administration route.
Zukünftige Richtungen
There are several potential directions for future research on N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the exploration of its therapeutic potential in other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, the development of N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide analogs with improved selectivity and potency may lead to the discovery of even more effective treatments for these disorders.
In conclusion, N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide is a promising compound with potential therapeutic applications in the field of neuroscience. Its mechanism of action and physiological effects have been studied extensively, and further research is needed to fully understand its therapeutic potential.
Synthesemethoden
Several methods have been reported for the synthesis of N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide. One of the most common methods involves the reaction of 2-phenylethanol with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 1,2-diaminocyclohexane to yield N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of anxiety and depression. N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide has also been shown to have antipsychotic effects, indicating that it may be useful in the treatment of schizophrenia.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-11-14(12-4-2-1-3-5-12)18-15(20)13-10-16(13)6-8-17-9-7-16/h1-5,13-14,17,19H,6-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNALRXXRHEUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2C(=O)NC(CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)



![1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B7578036.png)
![2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578053.png)
![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B7578068.png)
![2-[(2-Cyano-3-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578098.png)
![2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578106.png)
![2-[(4-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578113.png)
![2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578115.png)